1-Iodomethyl-2-methoxymethylbenzene
Description
1-Iodo-2-(methoxymethyl)benzene (CAS: 90003-91-1) is an aromatic compound with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol . Its structure consists of a benzene ring substituted with an iodomethyl group (–CH₂I) at position 1 and a methoxymethyl group (–CH₂OCH₃) at position 2. This compound is characterized by its IUPAC name 1-iodo-2-(methoxymethyl)benzene and is used in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized aromatic systems due to its reactive iodine substituent .
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-(iodomethyl)-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H11IO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7H2,1H3 |
InChI Key |
GACOMIXIXJABKQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1CI |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Iodo-2-methylbenzene (o-Iodotoluene)
- Molecular Formula : C₇H₇I
- Molecular Weight : 218.04 g/mol
- Structural Differences : Lacks the methoxymethyl (–CH₂OCH₃) group, featuring only a methyl group (–CH₃) at position 2.
- Reactivity : The absence of the electron-donating methoxy group reduces its polarity compared to 1-iodo-2-(methoxymethyl)benzene. This makes it less reactive in nucleophilic substitutions but more volatile due to lower molecular weight .
4-Iodo-1-methoxy-2-methylbenzene
- Molecular Formula : C₈H₉IO (same as the target compound)
- Structural Differences : A positional isomer with iodine at position 4, methoxy (–OCH₃) at position 1, and methyl (–CH₃) at position 2.
1-Iodo-4-methoxy-2-nitrobenzene
- Molecular Formula: C₇H₆INO₃
- Molecular Weight : 291.03 g/mol
- Structural Differences: Features a nitro (–NO₂) group at position 2 and methoxy (–OCH₃) at position 4.
- Reactivity : The nitro group is a strong electron-withdrawing group, making the ring less reactive toward electrophilic substitution compared to the methoxymethyl-substituted target compound .
1-Bromo-2-(1-methylethenyl)benzene
- Molecular Formula : C₉H₉Br
- Structural Differences : Bromine replaces iodine, and a methylethenyl (–CH₂C=CH₂) group substitutes the methoxymethyl group.
- Reactivity : Bromine’s lower leaving-group ability compared to iodine reduces its utility in metal-catalyzed cross-coupling reactions. The methylethenyl group introduces alkene reactivity, enabling cycloaddition or polymerization pathways absent in the target compound .
Comparative Data Table
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